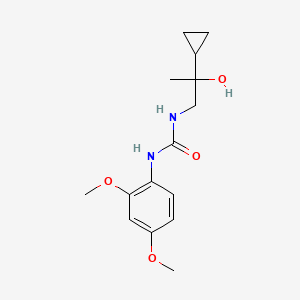

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-12-7-6-11(20-2)8-13(12)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHUWYPHEPPPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison with analogs focuses on structural motifs and their influence on bioactivity. Below is a detailed analysis based on available evidence:

Structural Analogues with 2,4-Dimethoxyphenyl Moieties

The 2,4-dimethoxyphenyl group is a common feature in inhibitors targeting parasitic enzymes. For example, chalcone derivatives such as (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition against Plasmodium falciparum ferredoxin-NADP+ reductase, PfFNR) share this aromatic system. Key differences include:

- Core Scaffold : The chalcone’s α,β-unsaturated ketone vs. the urea’s carbamide group.

- Substituent Interactions: The chalcone’s 4-aminophenyl group facilitates electrostatic interactions with PfFNR, while the urea’s cyclopropyl-hydroxypropyl group may enhance hydrophobic binding or steric hindrance .

Role of Amino and Hydroxy Groups

In chalcones, the amino group (–NH₂) is critical for activity, forming electrostatic interactions with PfFNR’s acidic residues (e.g., Asp-155). By contrast, the hydroxy group (–OH) in the cyclopropyl-hydroxypropyl side chain of the urea derivative could engage in hydrogen bonding but lacks the cationic charge required for strong electrostatic stabilization. This difference may reduce its inhibitory potency compared to amino-substituted chalcones .

Inhibition Activity Data

Key Observations :

- Chalcones with 4-aminophenyl groups exhibit higher inhibition (38–50%) due to targeted electrostatic interactions, whereas the urea derivative’s activity remains uncharacterized.

Research Implications and Limitations

- Structural Optimization: Replacing the urea core with a chalcone-like α,β-unsaturated system or introducing an amino group could enhance electrostatic interactions.

- Data Gaps: No direct inhibition data exist for this compound in the provided evidence. Further studies are required to evaluate its binding affinity, selectivity, and mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.